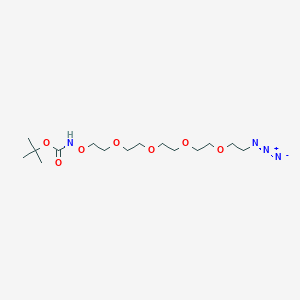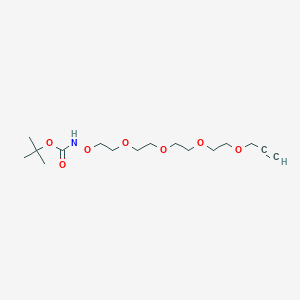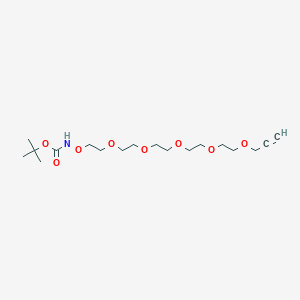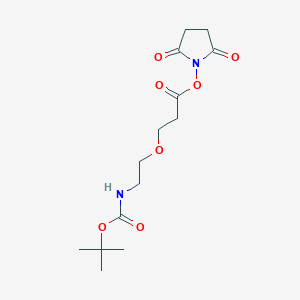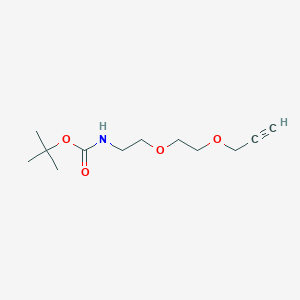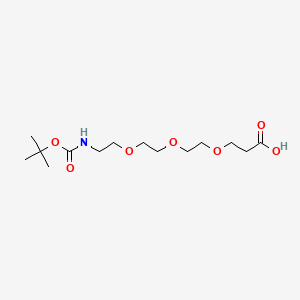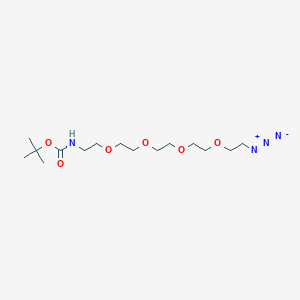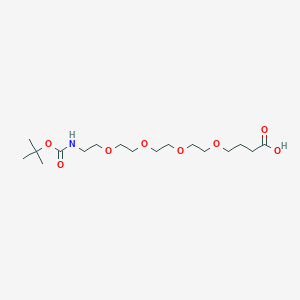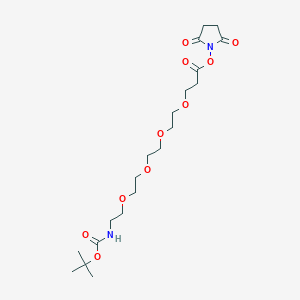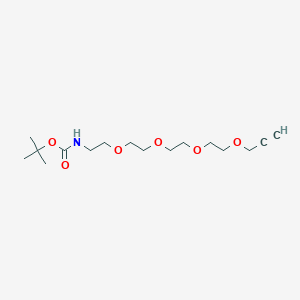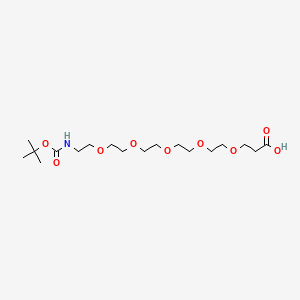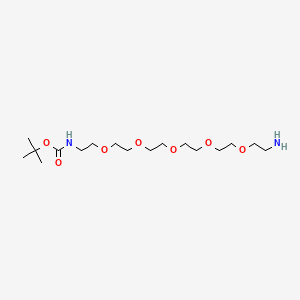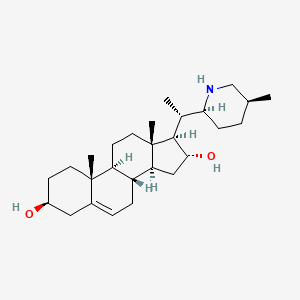
Teinemine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Teinemine also known as Muldamine, is a phytosterol alkaloid isolated from Veratrum californicum. It is the acetate ester of the piperidine steroid teinemine.
Wissenschaftliche Forschungsanwendungen
Tetramethylenedisulfotetramine Poisoning and Detection
Tetramine Poisoning Trends : Tetramine, a banned neurotoxic rodenticide, has been responsible for numerous poisonings, especially in China. Studies have shown a decline in poisoning incidents following stricter regulations, but the substance remains a significant concern due to its high toxicity and continued illicit use (Li et al., 2014).
Detection Methods : Advances in immunoassay methods have enabled sensitive detection and quantification of TETS. These methods are comparable to GC/MS in sensitivity but offer advantages in terms of rapidity and high throughput, crucial for public health concerns (Vasylieva et al., 2017).
Quantitative Analysis : Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to quantify tetramine in beverages, demonstrating the need for accurate and sensitive methods to detect this compound in various matrices (Owens et al., 2008).
Health Risks and Chemical Warfare Potential : TETS, despite being banned, continues to pose a risk to human health. Its potency as a neurotoxin and potential use as a chemical warfare agent without a known antidote highlights the need for continued research and awareness (Patočka et al., 2018).
Neurotoxicity and Treatment Strategies : Research on TETS neurotoxicity has provided insights into its pharmacology as a GABAA receptor antagonist and the toxic syndrome it produces. This information is vital for developing therapeutic countermeasures and treatment strategies (Lauková et al., 2020).
Seizure Characterization : Studies characterizing seizures induced by TETS in animal models help in understanding the convulsant activity of this toxin and form a basis for investigating antidotes for TETS-induced seizures (Żółkowska et al., 2012).
Hair as a Specimen for Exposure Documentation : Research has demonstrated the effectiveness of using human hair as a specimen to document TETS exposure, providing a method for determining long-term exposure to this toxin (Shen et al., 2012).
Urine Analysis for Poisoning Detection : Development of methods to quantify TETS in human urine using gas chromatography mass spectrometry aids in measuring exposure levels and enhances our ability to respond to poisoning incidents (Hamelin et al., 2010).
Ca²⁺ Dynamics in Neurons : Studies on how TETS alters Ca²⁺ dynamics in cultured hippocampal neurons contribute to our understanding of its toxicological mechanism and potential therapeutic interventions (Cao et al., 2012).
Case Studies and Literature Review : Analysis of pathological changes in TETS poisoning cases provides valuable information for forensic identification and medical response (Zhang et al., 2011).
Eigenschaften
CAS-Nummer |
65027-01-2 |
|---|---|
Produktname |
Teinemine |
Molekularformel |
C27H45NO2 |
Molekulargewicht |
415.66 |
IUPAC-Name |
(3S,8S,9S,10R,13S,14S,16R,17R)-10,13-dimethyl-17-[(1S)-1-[(2S,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H45NO2/c1-16-5-8-23(28-15-16)17(2)25-24(30)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,28-30H,5,7-15H2,1-4H3/t16-,17+,19-,20+,21-,22-,23-,24+,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
MAKYJZCOWQKVAL-LIZWOPGQSA-N |
SMILES |
CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Teinemine; Deacetylmuldame; Deacetylmuldamine; Muldamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



